Scientific Field: Organic Chemistry
Application Summary: The compound is used in the synthesis of 3,3-disubstituted isoindolinones.
Methods of Application: The synthesis involves a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative.
Results or Outcomes: Good isolated yields were obtained under mild reaction conditions.
Scientific Field: Medicinal Chemistry
Application Summary: Indole derivatives, which can be synthesized using the compound, are prevalent moieties present in selected alkaloids.
Methods of Application: Various methods have been reported for the synthesis of indoles.
Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties.
Application Summary: The compound is used in the synthesis of fused tetracyclic quinoline derivatives.
Scientific Field: Pharmacology
Application Summary: Indole derivatives, which can be synthesized using the compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities.
Methods of Application: Various methods have been reported for the synthesis of indole derivatives.
Methods of Application: Various methods have been reported for the synthesis of 1,3-diazole derivatives.
Results or Outcomes: These compounds have shown diverse pharmacological and biological activities.
Methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is a chemical compound characterized by its complex structure, which includes a methyl group, an isoindole moiety, and a butanoate functional group. Its molecular formula is , and it has a molecular weight of approximately 233.26 g/mol . The compound features a 1-oxo-1,3-dihydro-2H-isoindole ring that contributes to its biological activity and potential applications in medicinal chemistry.
These reactions are crucial for modifying the compound to enhance its biological properties or for synthesizing related compounds.
The biological activity of methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is primarily associated with its isoindole structure, which has been studied for various pharmacological effects. Compounds with similar structures have shown potential in:
Several synthetic routes have been developed for the preparation of methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate. Common methods include:
These methods emphasize efficiency and yield while minimizing environmental impact.
Methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate finds applications in various fields:
Studies on the interactions of methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate with biological targets are essential for understanding its mechanism of action. Preliminary investigations suggest:
Further research is needed to elucidate these interactions fully.
Methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate | 39739-03-2 | 0.91 | Contains a dioxo group |
Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate | 13855–80–6 | 0.89 | Ethyl ester variant |
Methyl 4-(1,3-dioxoisoindolin–2–yl)-2-hydroxybutanoate | 130695–36–2 | 0.88 | Hydroxylated derivative |
Ethyl 3-(1,3-dioxoisoindolin–2–yl)propanoate | 4561–06–2 | 0.88 | Shorter carbon chain |
These compounds illustrate the diversity within the isoindole family while highlighting the unique structural features of methyl 3-methyl–2-(1–oxo–1,3–dihydro–2H–isoindol–2–yl)butanoate that may contribute to its distinct biological properties and applications.